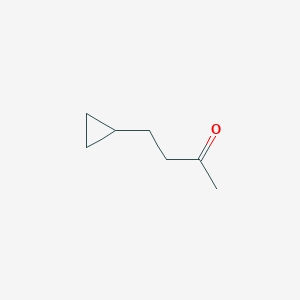

4-Cyclopropylbutan-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

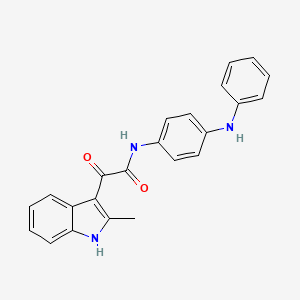

4-Cyclopropylbutan-2-one, also known as 4-CPB, is a cyclic organic compound that belongs to the class of cyclopropyl ketones. It is a colorless liquid with a boiling point of 77 °C and a melting point of -76 °C. It is most commonly used as a building block in organic synthesis and has found applications in a variety of fields such as pharmaceuticals, agrochemicals, and materials science. In addition, 4-CPB has been studied extensively due to its potential as a therapeutic agent in the treatment of various diseases.

Applications De Recherche Scientifique

Microbubble Size Isolation

Microbubbles, used in ultrasound imaging, targeted drug delivery, and metabolic gas transport, require precise size control. A study involving lipid-coated, perfluorobutane-filled microbubbles demonstrated the successful use of differential centrifugation for size selection and reducing polydispersity, leading to more stable microbubble suspensions. This technique could be applicable to 4-Cyclopropylbutan-2-one in similar contexts (Feshitan et al., 2009).

Ionic Transfer Reactions

Research in ionic transfer reactions involving cyclohexa-1,4-diene-based surrogates, which may include this compound derivatives, has shown potential in metal-free ionic transfer reactions. These findings are relevant in the context of developing surrogates for difficult-to-handle compounds, expanding the scope of chemical synthesis and applications in medicinal chemistry (Walker & Oestreich, 2019).

Synthesis of 4-Oxobutanoates

Research on the ring cleavage of methyl 2-trimethylsiloxycyclopropanecarboxylates, closely related to this compound, led to the synthesis of sensitive methyl 4-oxobutanoates. This process demonstrated the potential for efficient synthesis of important intermediates in organic chemistry and pharmaceutical research (Kunz, Janowitz & Reißig, 1990).

One-Pot Synthesis in Organic Chemistry

A study showcased the effective one-pot synthesis of 2,3-dialkyl-1,4-dicyclopropyl-butane-1,4-diones, which are structurally related to this compound. This synthesis approach offers insights into the practicality and efficiency of producing complex organic compounds, which is significant in the development of new pharmaceuticals and materials (Khafizova et al., 2016).

Prolyl Endopeptidase Inhibitors

The development of prolyl endopeptidase inhibitors, featuring compounds with a 4-phenylbutanoyl side chain, similar to this compound, demonstrated potent in vitro inhibitory effects. This research is vital in understanding enzyme inhibition mechanisms and developing novel therapeutic agents (Portevin et al., 1996).

D/H Exchange in Organic Compounds

The study of D/H exchange in various organic compounds, including those related to this compound, provides valuable insights into reaction mechanisms and stereospecific interactions in organic synthesis. Understanding these processes is crucial for developing new synthetic methodologies and pharmaceuticals (Kingsbury, 1998).

Immune System Effects in Pharmacology

Research on the cyclopentane derivative RWJ-270201, structurally related to this compound, examined its effects on the immune system in influenza virus-infected mice. This study contributes to the understanding of how certain compounds interact with the immune system, which is crucial for drug development and immunotherapy (Sidwell et al., 2001).

Propriétés

IUPAC Name |

4-cyclopropylbutan-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O/c1-6(8)2-3-7-4-5-7/h7H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPRBSWPDOZIDQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCC1CC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30878991 |

Source

|

| Record name | 4-CYCLOPROPYL 2-BUTANONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30878991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2046-23-3 |

Source

|

| Record name | 4-CYCLOPROPYL 2-BUTANONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30878991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-([1,1'-Biphenyl]-4-yl)-1-(4-methoxypiperidin-1-yl)ethanone](/img/structure/B2619064.png)

![N-Benzo[D]1,3-dioxolen-5-YL-2-(4-(2-pyridyl)piperazinyl)ethanamide](/img/structure/B2619065.png)

![Ethyl 2-[3-(difluoromethyl)-4-iodo-5-methylpyrazol-1-yl]acetate](/img/structure/B2619071.png)

![ethyl 2-(2-((9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2619072.png)

![(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone](/img/structure/B2619079.png)

![(Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-phenylacetamide](/img/structure/B2619081.png)